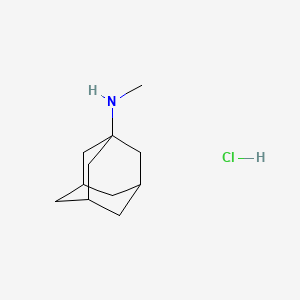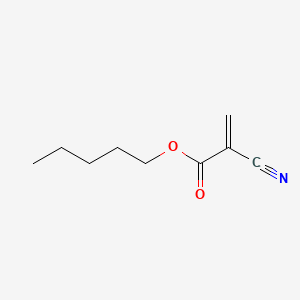
N-methyladamantan-1-amine hydrochloride
Vue d'ensemble
Description
N-methyladamantan-1-amine hydrochloride, also known as 3-Methyladamantan-1-amine hydrochloride, is a compound related to Memantine . It has a molecular weight of 201.74 and its IUPAC name is N-methyl-1-adamantanamine . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for N-methyladamantan-1-amine is1S/C11H19N/c1-12-11-5-8-2-9 (6-11)4-10 (3-8)7-11/h8-10,12H,2-7H2,1H3 . This indicates that the compound has a complex structure with multiple rings, typical of adamantane derivatives. Chemical Reactions Analysis
Amines, including N-methyladamantan-1-amine, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction, a process known as the Hofmann elimination .Physical and Chemical Properties Analysis
N-methyladamantan-1-amine has a molecular weight of 165.28 . It is a solid at room temperature and should be stored in a dark place .Applications De Recherche Scientifique
Synthetic Applications
- N-methyladamantan-1-amine hydrochloride has been utilized in various synthetic processes. Anderson, Burks, and Harruna (1988) described the synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, in a convenient and rapid three-step reaction sequence. This process also involved the preparation of three derivatives of the amine (Anderson et al., 1988).
Pharmacological Applications
- The compound has found use in pharmacological research. For example, Bucolo et al. (2006) studied a novel N-methyladamantan-1-amine derivative with high sigma1 receptor affinity. They investigated its effects on retinal degeneration using a rat model of ischemia-reperfusion injury, suggesting its potential as a neuroprotective agent for the retina (Bucolo et al., 2006).
Microbiological Research
- In microbiological research, Shimi and Shoukry (1975) explored the effects of N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, on Bacillus subtilis cells. This study highlighted its potential use as an antitumor drug and its activity against some bacteria, inducing irreversible damage to bacterial DNA (Shimi & Shoukry, 1975).
Chemical Research
- In chemical research, methodologies for N-methylation of amines using environmentally benign processes have been developed. Bobbink, Das, and Dyson (2017) described a protocol using carbon dioxide as a carbon source and N-heterocyclic carbenes as catalysts for N-methylation (Bobbink et al., 2017).
Material Science
- In material science, the reaction of 1-aminoadamantane hydrochloride with other compounds has led to the synthesis of unique supramolecular structures. Fu, Zhao, and Ge (2011) synthesized two supramolecular compounds by reacting 1-aminoadamantane hydrochloride with divalent metal chloride, demonstrating interesting structural and dielectric properties (Fu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11;/h8-10,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWTWRYRZDCDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-39-3 | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecane, 1,1',1''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B1617679.png)



![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)









